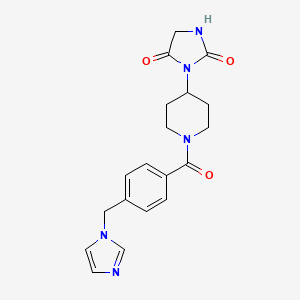
5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbon atoms on the ring would be substituted with a 3,4-dimethylphenyl group and a methyl group .
Chemical Reactions Analysis
Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo N-alkylation and N-acylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, imidazoles are relatively stable compounds. They are often solids at room temperature, and many are soluble in water .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Anthelmintic and Anti-inflammatory Activities : Novel imidazothiazole sulfides and sulfones have been synthesized and characterized, showing significant anthelmintic and anti-inflammatory activities. These compounds, related structurally to the target molecule, suggest potential for treating conditions requiring such pharmacological actions (Shetty, Khazi, & Ahn, 2010).
Inhibitors of Retinoic Acid Metabolism : Derivatives acting as inhibitors of retinoic acid 4-hydroxylase (CYP26) were synthesized, displaying potent inhibitory activity. This research underscores the compound's utility in modulating retinoic acid levels, relevant in dermatological conditions and cancer therapy (Gomaa et al., 2011).
Antimicrobial Activities : Substituted imidazo[1,3,4]thiadiazole derivatives were synthesized and evaluated for their antibacterial and antifungal properties. This research highlights the compound's potential as a scaffold for developing new antimicrobial agents (Chandrakantha et al., 2014).
Cardiotonic Agents : Studies on pyridinecarbonitriles and related compounds, including imidazol derivatives, have been conducted to evaluate their inotropic activity, contributing to the development of novel cardiotonic agents (Sircar et al., 1987).
Monoamine Oxidase Inhibitors : Imidazole bearing chalcones have been synthesized and evaluated as inhibitors of monoamine oxidase, indicating potential applications in treating neurological disorders such as depression (Sasidharan et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)-1-methylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-10(6-9(8)2)11-7-14-12(13)15(11)3/h4-7H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVQTXBNUIHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(N2C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)

![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602570.png)

![3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2602572.png)



![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2602581.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)
